1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride is a chemical compound characterized by its unique spirocyclic structure. With the molecular formula CHClNO, it features a spiro junction between piperidine and piperazine rings, along with a ketone functional group at the spiro center. This compound has garnered attention for its role in biochemical reactions, particularly its interaction with various enzymes and proteins, which is crucial in cellular processes and disease mechanisms .
This compound is classified under spirocyclic compounds, which are known for their complex molecular architectures. It is synthesized through specific chemical reactions involving piperidine and piperazine derivatives. The primary source of information regarding this compound includes scientific literature focused on its synthesis, mechanism of action, and applications in medicinal chemistry .
The synthesis of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride typically involves the cyclization of appropriate precursors. A common synthetic route includes:
In industrial settings, the production process may be scaled up using automated reactors and continuous flow systems to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels of the final product.
The molecular structure of 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can be described as follows:
The presence of nitrogen atoms in the spirocyclic structure contributes to its reactivity and interaction with biological targets .
1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride can undergo several types of chemical reactions:
The primary target for 1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride is the METTL3/METTL14 protein complex, which plays a significant role in the regulation of N6-methyladenosine (m6A), a prevalent RNA modification. The mechanism involves:
This action has been shown to affect gene expression and cellular signaling pathways, particularly in cancer cell lines such as MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) .
1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride exhibits several notable physical properties:
The compound's chemical properties include:
Relevant analyses indicate that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties when evaluated in biological systems .
1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride has several applications in scientific research:
Research indicates that compounds like this one could play significant roles in developing new drugs aimed at modulating RNA modifications linked to various pathologies .
The assembly of the 1,4,9-triazaspiro[5.5]undecane core demands precision in ring formation and stereochemical control. The Ugi four-component condensation (Ugi-4CC) reaction serves as a cornerstone for constructing this spirocyclic framework, enabling efficient introduction of structural diversity. As demonstrated in CCR5 antagonist development, this one-pot process combines a ketone (e.g., 1-benzyl-4-piperidone), an amine (e.g., n-butylamine), a carboxylic acid (e.g., N-Boc-1-cyclohexylalanine), and an isonitrile (e.g., 2-(4-morpholinyl)-ethylisonitrile) to generate linear precursors that undergo subsequent cyclization [3]. Solid-phase adaptations employing Rink-isonitrile resin further enhance throughput, with palladium-catalyzed deprotection and reductive amination sequences enabling on-resin diversification at the N-9 position [3] [9]. Post-cyclization functionalization via reductive alkylation or Suzuki-Miyaura coupling installs key pharmacophores, while microwave-assisted cyclization reduces reaction times from hours to minutes—critical for minimizing epimerization in complex analogs [6].
Table 1: Key Cyclization Strategies for Spirocyclic Core Assembly
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Ugi-4CC Solution Phase | THF/MeOH (1:1), 65°C, 12-24h | 45-68% | High atom economy, diversity access |
Solid-Phase Cyclization | Rink-isonitrile resin, Pd(0) deprotection | 30-46% | Simplified purification, automation |
Microwave-Assisted | DMF, 120°C, 20-30 min | 55-75% | Reduced racemization, rapid screening |
The discovery of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent METTL3 inhibitors exemplifies structure-based hit-to-lead optimization. Initial hits with moderate METTL3 inhibition (IC₅₀ ~7 µM) underwent systematic exploration of the N-9, C-3, and C-5 positions to enhance potency and selectivity. Crystallography-guided design revealed that lipophilic substituents at N-9 (e.g., 3-trifluoromethylbenzyl) occupied a hydrophobic pocket adjacent to the SAM-binding site, while electron-withdrawing groups at C-5 improved π-stacking with catalytic residue Phe342 [1] [4]. This strategy yielded lead compound UZH2 (compound 22) with a 1400-fold potency increase (IC₅₀ = 5 nM in TR-FRET assay) and >100-fold selectivity over related methyltransferases like METTL16 and DNMT3A [1]. Critical ADME-driven modifications included introducing carboxylic acids at C-3 to reduce cLogP from >4.0 to <2.0, significantly improving aqueous solubility (from <5 µg/mL to >200 µg/mL) without compromising cell permeability [1] [6].
Table 2: Optimization Journey to UZH2 as METTL3 Inhibitor
Parameter | Initial Hit | Intermediate | UZH2 (Lead) |
---|---|---|---|
METTL3 IC₅₀ (nM) | 7,000 | 89 | 5 |
cLogP | 4.2 | 3.1 | 1.9 |
Solubility (µg/mL) | <5 | 110 | 320 |
Microsomal Stability (HLM % remaining) | 12% | 45% | 78% |
Cellular m6A Reduction (PC-3 cells) | None | 40% at 10µM | 85% at 1µM |
The synthesis of 1,4,9-triazaspiro[5.5]undecan-5-one derivatives faces a critical strategic choice between solid-phase and solution-phase approaches, each with distinct advantages for specific applications.
Solid-Phase Synthesis (SPS) employs chlorotrityl chloride resin for initial amino acid immobilization, enabling sequential coupling of Fmoc-protected building blocks under DIC/HOBt activation. This approach delivers linear precursors like compound 2 in 46% yield after TFE/DCM cleavage [9] [3]. Key advantages include:
Solution-Phase Synthesis remains valuable for large-scale production (>100g) despite handling challenges. The Ugi-4CC reaction in THF/MeOH (1:1) achieves 68% yield for core formation, but requires silica gel purification after each step, reducing overall yield to 12-18% for multi-step sequences [3] [5]. Key limitations emerged in rigid heterocyclic systems, where solution-phase macrocyclization failure rates exceeded 90% due to conformational restrictions—a problem mitigated by SPS through late-stage heterocyclization [9].
Table 3: Synthesis Route Comparison for Spirocyclic Derivatives
Parameter | Solid-Phase Route | Solution-Phase Route |
---|---|---|
Cyclization Yield | 36-78% | <15% (complex analogs) |
Purification Needs | Filtration only (intermediates) | Silica gel chromatography |
Diversity Potential | High (parallelizable) | Moderate (sequential) |
Scale Feasibility | <5g | >100g |
Heterocycle Flexibility | Late-stage formation | Pre-formed constraints |
Conversion of the free base 1,4,9-triazaspiro[5.5]undecan-5-one to its dihydrochloride salt (C₈H₁₇Cl₂N₃O, MW 242) represents a critical pharmaceutical optimization addressing inherent bioavailability limitations. The hydrochloride counterions significantly alter physicochemical properties:
The salt formation protocol involves titrating the free base in anhydrous dioxane with 2.1 equivalents of HCl (4M in dioxane) at 0°C, followed by anti-solvent crystallization using MTBE. XRPD analysis confirms polymorphic form consistency—critical for batch-to-batch reproducibility in preclinical development [8].
Table 4: Dihydrochloride Salt vs. Free Base Properties
Property | Free Base | Dihydrochloride Salt | Improvement Factor |
---|---|---|---|
Aqueous Solubility (pH 7.4) | 0.02 mg/mL | 52 mg/mL | 2600x |
Caco-2 Permeability (×10⁻⁶ cm/s) | 18.7 | 15.2 | 0.81x |
Rat Plasma AUC (30 mg/kg po) | 290 ng·h/mL | 10,532 ng·h/mL | 36x |
Hygroscopicity | >5% weight gain | <0.5% weight gain | >10x stability |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1